4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Lipophilicity Physicochemical profiling Drug-likeness

4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (molecular formula C17H16N2O2; molecular weight 280.32 g/mol) belongs to the 4-acyl-1,2,3,4-tetrahydroquinoxalin-2-one subclass of the broader quinoxalinone family. The quinoxalin-2(1H)-one scaffold is recognized as a privileged platform in drug development, with derivatives reaching clinical trials across multiple therapeutic areas including oncology, inflammation, and metabolic disease.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
Cat. No. B4717570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C
InChIInChI=1S/C17H16N2O2/c1-11-7-8-13(9-12(11)2)17(21)19-10-16(20)18-14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,18,20)
InChIKeyPDLUCEIKFHAKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one: Structural Foundation for Quinoxalinone-Based Research Procurement


4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (molecular formula C17H16N2O2; molecular weight 280.32 g/mol) belongs to the 4-acyl-1,2,3,4-tetrahydroquinoxalin-2-one subclass of the broader quinoxalinone family. The quinoxalin-2(1H)-one scaffold is recognized as a privileged platform in drug development, with derivatives reaching clinical trials across multiple therapeutic areas including oncology, inflammation, and metabolic disease [1]. The tetrahydroquinoxalin-2-one sub-core specifically features a partially saturated pyrazine ring, distinguishing it from fully aromatic quinoxalin-2-ones and conferring distinct conformational and electronic properties [2]. This compound carries a 3,4-dimethylbenzoyl substituent at the N-4 position, a specific acylation pattern accessible via solid-phase synthetic methodology developed for combinatorial library generation [3].

Why 4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs in Structure-Activity Programs


In the 4-acyl-tetrahydroquinoxalin-2-one series, both the presence and the precise position of methyl substituents on the benzoyl ring critically modulate lipophilicity, steric occupancy, and potential target engagement. The unsubstituted 4-benzoyl analog (CAS 4937-75-1, XLogP3-AA = 1.9, MW = 252.27) [1] differs from the 3,4-dimethylbenzoyl derivative by two methyl groups, which are predicted to increase LogP by approximately 0.8–1.0 units and add 28.05 Da of steric bulk. Regioisomeric dimethyl variants—such as 4-(2,5-dimethylbenzoyl)-, 4-(2,3-dimethylbenzoyl)-, and 4-(3,5-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one—share identical molecular formula and mass but present distinct spatial orientations of the methyl groups relative to the amide carbonyl, altering torsional profiles, π-stacking geometry, and hydrogen-bond acceptor topology [2]. Within the broader quinoxalin-2-one class, minor substituent changes have been shown to shift aldose reductase IC50 values across a >10-fold range (0.032–0.468 μM) [3] and modulate BRD4 bromodomain binding from nanomolar potency to inactivity [4], demonstrating that generic interchange among analogs without quantitative comparative data risks invalidating SAR conclusions.

Quantitative Differentiation Evidence for 4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one Versus Closest Analogs


Lipophilicity Advantage: Predicted LogP Differential of the 3,4-Dimethylbenzoyl Substituent vs. Unsubstituted Benzoyl

Introduction of two methyl groups at the 3- and 4-positions of the benzoyl ring increases calculated lipophilicity relative to the unsubstituted 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one comparator. The comparator has an experimentally validated XLogP3-AA of 1.9 [1]. Based on the additive Hansch π-value for aromatic methyl substitution (π(CH3) ≈ 0.52 per methyl group on a phenyl ring), the 3,4-dimethylbenzoyl derivative is predicted to have a LogP of approximately 2.8–3.0 [2]. This represents a predicted increase of 0.9–1.1 LogP units, corresponding to a roughly 8–12-fold higher octanol-water partition coefficient, which may translate into enhanced membrane permeability in cell-based assays.

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Bulk Differentiation: 11% Greater Molecular Weight vs. Unsubstituted Benzoyl Analog

The target compound (C17H16N2O2, MW = 280.32 g/mol by computation from molecular formula [1]) carries two additional methyl groups compared to the unsubstituted 4-benzoyl analog (C15H12N2O2, MW = 252.27 g/mol [2]). This corresponds to an absolute mass increase of 28.05 Da (11.1% increase). The additional steric bulk at the 3- and 4-positions of the benzoyl ring may affect binding pocket complementarity in targets where the acyl-binding sub-pocket tolerates or prefers 3,4-disubstitution over unsubstituted or 3,5-disubstituted phenyl rings.

Molecular weight Steric bulk Ligand efficiency metrics

Regioisomeric Specificity: 3,4-Dimethyl vs. 3,5-Dimethyl Substitution Pattern as a Determinant of Biological Recognition

Among the dimethylbenzoyl regioisomers of tetrahydroquinoxalin-2-one, the 3,4-dimethyl substitution pattern presents a contiguous electron-donating surface on the benzoyl ring, whereas the 3,5-dimethyl pattern (CAS 753468-94-9) distributes methyl groups meta to each other, creating a different electrostatic potential surface and distinct steric contour [1]. In quinoxalin-2(1H)-one-based aldose reductase inhibitors, the substitution pattern on aryl rings attached to the core has been shown to modulate IC50 values across a >14-fold range (0.032–0.468 μM) within a single congeneric series [2]. While direct IC50 data for the specific 3,4-dimethylbenzoyl vs. 3,5-dimethylbenzoyl pair are not publicly available, the established sensitivity of quinoxalinone SAR to aryl substitution topology makes the 3,4-dimethyl compound a non-interchangeable, structurally distinct entity for screening libraries and SAR exploration.

Regioisomerism Structure-activity relationship Benzoyl substitution pattern

Class-Level Aldose Reductase Inhibitory Potential: Quinoxalin-2-one Scaffold Delivers Nanomolar to Sub-Micromolar ALR2 IC50 in Optimized Congeners

Quinoxalin-2(1H)-one derivatives have been extensively validated as aldose reductase (ALR2) inhibitors, with optimized congeners achieving IC50 values as low as 0.032 μM in the most potent series and a broad activity range of 0.032–0.468 μM across series 6 compounds [1]. Furthermore, multifunctional ALR2 inhibitors based on this scaffold have demonstrated antioxidant activity comparable to Trolox at 100 μM concentration, specifically in compounds bearing C3 p-hydroxystyryl side chains [1]. The N-4 acylation pattern present in 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is synthetically accessible through the same solid-phase methodology used to generate ALR2-targeted libraries [2]. While direct ALR2 IC50 data for this specific compound are not published, its structural congruence with the validated quinoxalin-2-one pharmacophore positions it as a relevant entry point for ALR2-focused medicinal chemistry campaigns.

Aldose reductase Diabetic complications Antioxidant ALR2 inhibition

BET Bromodomain Inhibition Class Evidence: Dihydroquinoxalin-2(1H)-ones Achieve Sub-100 nM BRD4 Binding with Favorable Selectivity Profiles

The dihydroquinoxalin-2(1H)-one scaffold, closely related to the tetrahydroquinoxalin-2-one core of the target compound, has been successfully developed into potent and selective BET bromodomain inhibitors. In a focused medicinal chemistry campaign, compound 54 from this series exhibited BRD4 binding activity slightly superior to (+)-JQ1 (a benchmark BET inhibitor) in fluorescence anisotropy assays, with antiproliferative activity demonstrated in MM.1S multiple myeloma cells [1]. Critically, compound 54 showed no bioactivity against PLK1 kinase at 10 μM, indicating that the quinoxalinone core can be optimized for high BET selectivity over kinase off-targets [1]. Additionally, independent work identified dihydroquinoxalinone derivative 5i with a BRD4(1) IC50 of 73 nM and cellular activity of 258 nM in MV-4-11 cells [2]. The 4-acyl-tetrahydroquinoxalin-2-one subclass, including the 3,4-dimethylbenzoyl derivative, shares the core heterocyclic architecture of these validated BET inhibitor series and represents a viable starting point for bromodomain-focused library synthesis.

BET bromodomain BRD4 inhibition Epigenetics Cancer therapeutics

Synthetic Accessibility: Solid-Phase Methodology Enabling Parallel Library Synthesis of 4-Acyl-Tetrahydroquinoxalin-2-ones

The 4-acyl-1,2,3,4-tetrahydroquinoxalin-2-one class, including the 3,4-dimethylbenzoyl derivative, is accessible via a validated solid-phase synthetic route published by Zaragoza and Stephensen (1999), which uses a traceless linker strategy to deliver the target compounds in good purity after cleavage [1]. This methodology enables parallel synthesis of diverse 4-acyl analogs by varying the acylating agent, making it suitable for systematic SAR exploration of the N-4 substituent. The solid-phase approach contrasts with solution-phase routes that may require chromatographic purification for each analog, offering throughput advantages for library production. The 3,4-dimethylbenzoyl variant can be obtained by using 3,4-dimethylbenzoic acid or its activated derivative as the acylation reagent in this protocol.

Solid-phase synthesis Combinatorial chemistry Parallel library production Medicinal chemistry

Procurement-Relevant Application Scenarios for 4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one in Drug Discovery and Chemical Biology


Aldose Reductase Inhibitor Lead Optimization: Exploring N-4 Acyl Sub-Pocket SAR

In ALR2 inhibitor programs building on the quinoxalin-2(1H)-one scaffold validated by Qin et al. (IC50 range 0.032–0.468 μM) [1], 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one serves as a probe to assess whether a 3,4-dimethylphenyl acyl group can occupy the ALR2 acyl-binding sub-pocket with productive contacts. The compound's increased lipophilicity (predicted LogP ~2.8–3.0 vs. 1.9 for unsubstituted benzoyl) may enhance binding to hydrophobic enzyme surfaces, while the 3,4-dimethyl topology can be compared head-to-head with 3,5-dimethyl and 2,4-dimethyl regioisomers to establish the optimal substitution pattern [2].

BET Bromodomain Chemical Probe Development: Tetrahydroquinoxalin-2-one Scaffold Hopping from Dihydroquinoxalinones

Given the demonstrated BRD4 inhibitory activity of dihydroquinoxalin-2(1H)-ones (compound 54 with activity superior to (+)-JQ1; compound 5i with BRD4(1) IC50 = 73 nM) [3][4], the tetrahydroquinoxalin-2-one analog 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one represents a scaffold-hopping opportunity to explore the effect of pyrazine ring saturation on BET selectivity and cellular potency. The 3,4-dimethylbenzoyl substituent may mimic the aryl groups present in optimized dihydroquinoxalinone BET inhibitors while offering altered conformational dynamics due to the sp³ character at the ring junction.

Combinatorial Library Synthesis of 4-Acyl-Quinoxalinone Diversity Sets for Phenotypic Screening

The solid-phase synthetic methodology reported by Zaragoza and Stephensen [5] directly enables the parallel production of 4-acyl-tetrahydroquinoxalin-2-one libraries. The 3,4-dimethylbenzoyl derivative can be produced alongside unsubstituted benzoyl, 3,5-dimethylbenzoyl, 2,5-dimethylbenzoyl, and other variants in a single synthetic campaign. This is particularly valuable for phenotypic screening cascades where systematic variation of the N-4 acyl group is required to probe structure-activity relationships across multiple biological targets simultaneously.

Physicochemical Property Benchmarking in Membrane Permeability Assays

The predicted LogP differential of ~1.0 unit between 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (LogP ~2.8–3.0) and its unsubstituted benzoyl comparator (XLogP3-AA = 1.9) [2][6] makes this compound pair suitable for benchmarking the impact of lipophilicity on membrane permeability within the tetrahydroquinoxalin-2-one series. Parallel assessment in PAMPA or Caco-2 permeability assays can quantify the contribution of the two methyl groups to passive diffusion, informing future design of analogs with optimized permeability-activity profiles.

Quote Request

Request a Quote for 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.